molecular formula C6H10N4O B6146014 {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol CAS No. 1701823-63-3

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No. B6146014
CAS RN: 1701823-63-3
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines involves several steps and can be achieved using different methods . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of “{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” can be analyzed using various techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, they can act as inhibitors by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der walls interactions, and electrostatic interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” can be analyzed using various techniques such as NMR and IR spectroscopy .

Mechanism of Action

The mechanism of action of triazolopyrimidines involves interaction with crucial active site amino acid residues . They can act as inhibitors by binding to the active site stronger than the natural substrate .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves the reaction of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloroformate to form the intermediate, which is then reacted with 5-amino-1H-1,2,4-triazole-3-carboxylic acid to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole", "ethyl chloroformate", "5-amino-1H-1,2,4-triazole-3-carboxylic acid" ], "Reaction": [ "Step 1: React 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 2-(chloroformyl)-4,5,6,7-tetrahydro-1,3-benzothiazole.", "Step 2: React the intermediate from step 1 with 5-amino-1H-1,2,4-triazole-3-carboxylic acid in the presence of a base such as potassium carbonate to yield the final product {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol." ] }

CAS RN

1701823-63-3

Product Name

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Molecular Formula

C6H10N4O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.